molecular formula C16H15F3N2OS B2492478 1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea CAS No. 931231-37-7

1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea

Cat. No. B2492478
CAS RN: 931231-37-7
M. Wt: 340.36
InChI Key: KDKNHSPUGTZQPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including 1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, often involves reactions that yield compounds with significant biological activities. For example, the synthesis of similar thiourea derivatives has been reported through reactions that involve the interaction of isothiocyanates with amines in the presence of suitable solvents (Suaifan et al., 2010). These methods are crucial for generating thiourea derivatives with varied substituents, potentially affecting their properties and applications.

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including this compound, is characterized by their planar configurations and the presence of hydrogen bonds. X-ray crystallography studies of related compounds, such as 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, reveal almost planar structures with significant dihedral angles between the benzene ring and the thiourea unit, facilitating intermolecular hydrogen bonding (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, contributing to their versatile applications. For example, the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils from reactions involving 4-methoxycoumarin and thiourea under specific conditions showcases the reactivity of thiourea derivatives towards synthesizing heterocyclic compounds (Morita et al., 1983). These reactions are fundamental for the development of compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystal structure analysis often reveals the presence of hydrogen bonding, which influences the compound's stability and solubility in different solvents. Studies on similar compounds provide insights into the solid-state behaviors and intermolecular interactions that define their physical properties (Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with biological molecules, are influenced by its functional groups and molecular structure. Quantum chemical calculations and spectroscopic analyses of similar compounds provide valuable information on their reactivity patterns, potential as ligands in metal complexes, and interactions with DNA or proteins (Sheena Mary et al., 2016).

Scientific Research Applications

  • Spectral Studies and Quantum-Chemical Calculations : Research on furan derivatives of substituted phenylthiourea, closely related to the specified compound, has shown significant insights into intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations. This research contributes to understanding the molecular and crystal structure of these compounds, which can be crucial in various chemical applications (Hritzová et al., 2005).

  • Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection : A study involving a phenylthiourea derivative demonstrates its potential in the early detection of Alzheimer's disease through small animal PET imaging. This suggests a role for such compounds in medical imaging and diagnostics, although the specific compound studied did not permeate the blood-brain barrier (Brooks et al., 2015).

  • Molecular Docking and Cytotoxicity Studies : A study on a methoxyphenyl-pyridinylmethyl thiourea compound focused on its molecular docking with DNA, cytotoxicity against cancer cell lines, and theoretical studies using Density Functional Theory (DFT). This provides insights into its potential as an anticancer agent (Mushtaque et al., 2016).

  • Antimicrobial Activities and In Vivo Toxicity : Thiourea-containing compounds have been synthesized and evaluated for antibacterial activity against a range of bacteria, including MRSA. The study also includes a structure-activity relationship and in vivo toxicity assessment, suggesting their potential as a new class of antibiotics (Dolan et al., 2016).

  • Anticancer Thiourea-Azetidine Hybrids : Research on thiourea compounds bearing a methoxyphenyl azetidine moiety demonstrated significant in vitro anticancer activity against various human cancer cell lines. The study included SAR, molecular docking, ADMET, toxicity, and DFT studies, highlighting the therapeutic potential of these compounds in cancer treatment (Parmar et al., 2021).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-22-14-8-3-2-7-13(14)21-15(23)20-10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKNHSPUGTZQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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